molecular formula C13H11BrOZn B14888845 3-(4-Methoxyphenyl)phenylZinc bromide

3-(4-Methoxyphenyl)phenylZinc bromide

Cat. No.: B14888845
M. Wt: 328.5 g/mol
InChI Key: NMQDVCYBZOEHEW-UHFFFAOYSA-M
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Description

3-(4-Methoxyphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the methoxy group on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)phenylzinc bromide typically involves the reaction of 4-bromoanisole with phenylzinc bromide in the presence of a catalyst. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. The general reaction scheme is as follows:

4-Bromoanisole+Phenylzinc Bromide3-(4-Methoxyphenyl)phenylzinc Bromide\text{4-Bromoanisole} + \text{Phenylzinc Bromide} \rightarrow \text{this compound} 4-Bromoanisole+Phenylzinc Bromide→3-(4-Methoxyphenyl)phenylzinc Bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large reactors with precise control over temperature and pressure. The reaction is typically conducted in THF as the solvent, which provides a stable medium for the organozinc compound. The product is then purified through distillation or crystallization to achieve the desired concentration of 0.25 M in THF.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with aryl halides.

    Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

    Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures to optimize yield.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. In cross-coupling reactions, the primary product is a biaryl compound, which is valuable in the synthesis of pharmaceuticals and advanced materials.

Scientific Research Applications

3-(4-Methoxyphenyl)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 3-(4-Methoxyphenyl)phenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to the target molecule. This transfer is facilitated by the presence of a catalyst, which activates the organozinc compound and promotes the formation of the carbon-carbon bond. The methoxy group on the phenyl ring enhances the reactivity of the compound by stabilizing the transition state and increasing the nucleophilicity of the phenyl group.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluoro-4-Methoxyphenyl)phenylzinc Bromide
  • 3-(4-Dimethylaminophenyl)phenylzinc Bromide
  • 3-(4-Morpholinylmethyl)phenylzinc Bromide

Uniqueness

3-(4-Methoxyphenyl)phenylzinc bromide is unique due to the presence of the methoxy group, which enhances its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers improved performance in cross-coupling reactions and greater stability in THF.

Properties

Molecular Formula

C13H11BrOZn

Molecular Weight

328.5 g/mol

IUPAC Name

bromozinc(1+);1-methoxy-4-phenylbenzene

InChI

InChI=1S/C13H11O.BrH.Zn/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;;/h2-3,5-10H,1H3;1H;/q-1;;+2/p-1

InChI Key

NMQDVCYBZOEHEW-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

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